molecular formula C9H8BrNO2 B1408172 (1S,2S)-rel-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylic acid CAS No. 918305-72-3

(1S,2S)-rel-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylic acid

Cat. No.: B1408172
CAS No.: 918305-72-3
M. Wt: 242.07 g/mol
InChI Key: JTVUIBKAAUOMFG-NKWVEPMBSA-N
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Description

(1S,2S)-rel-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylic acid: is a chemical compound that features a cyclopropane ring substituted with a 6-bromopyridin-3-yl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-rel-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Introduction of the 6-Bromopyridin-3-yl Group: This step involves the bromination of pyridine followed by coupling with the cyclopropane ring. Common reagents include bromine and pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring or the pyridine moiety.

    Reduction: Reduction reactions may target the bromine substituent or the carboxylic acid group.

    Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under suitable conditions, often involving catalysts or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

(1S,2S)-rel-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylic acid: has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1S,2S)-rel-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S)-rel-2-(6-chloropyridin-3-yl)cyclopropane-1-carboxylic acid
  • (1S,2S)-rel-2-(6-fluoropyridin-3-yl)cyclopropane-1-carboxylic acid
  • (1S,2S)-rel-2-(6-iodopyridin-3-yl)cyclopropane-1-carboxylic acid

Uniqueness

  • The presence of the bromine atom in (1S,2S)-rel-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylic acid imparts distinct reactivity and properties compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.

Properties

CAS No.

918305-72-3

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

(1R,2R)-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H8BrNO2/c10-8-2-1-5(4-11-8)6-3-7(6)9(12)13/h1-2,4,6-7H,3H2,(H,12,13)/t6-,7+/m0/s1

InChI Key

JTVUIBKAAUOMFG-NKWVEPMBSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CN=C(C=C2)Br

SMILES

C1C(C1C(=O)O)C2=CN=C(C=C2)Br

Canonical SMILES

C1C(C1C(=O)O)C2=CN=C(C=C2)Br

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-rel-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylic acid
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(1S,2S)-rel-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylic acid
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(1S,2S)-rel-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylic acid
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(1S,2S)-rel-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylic acid
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(1S,2S)-rel-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylic acid
Reactant of Route 6
(1S,2S)-rel-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylic acid

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